Methyl 2-Acetoxy-4-bromobutanoate
Overview
Description
Methyl 2-Acetoxy-4-bromobutanoate is an organic compound with the molecular formula C7H11BrO4. It is a brominated ester that finds applications in various fields of scientific research and industry. This compound is known for its unique chemical properties, making it a valuable intermediate in organic synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Acetoxy-4-bromobutanoate can be synthesized through the esterification of 2,4-dibromobutyric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the reaction of 2,4-dibromobutyric acid with methanol in the presence of an acid catalyst, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Acetoxy-4-bromobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-dibromobutyric acid and methanol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Methyl 2-Acetoxy-4-bromobutanoate is extensively used in scientific research due to its versatility and unique properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents, particularly those involving brominated intermediates.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-Acetoxy-4-bromobutanoate involves its reactivity with various nucleophiles and reducing agents. The bromine atom in the compound acts as a leaving group, allowing for substitution reactions to occur. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Methyl 2-Acetoxy-4-bromobutanoate can be compared with other similar compounds, such as:
Methyl 2-bromobutanoate: Similar in structure but lacks the acetoxy group, leading to different reactivity and applications.
Ethyl 2-acetoxy-4-bromobutanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group, affecting its physical and chemical properties.
Properties
IUPAC Name |
methyl 2-acetyloxy-4-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO4/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKPABBVICMBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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